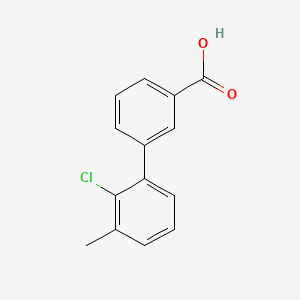

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-chloro-3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-4-2-7-12(13(9)15)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZYMTIAXBGCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681780 | |

| Record name | 2'-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-65-7 | |

| Record name | 2′-Chloro-3′-methyl[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Substrate Selection

The synthesis typically employs 3-bromobenzoic acid as the aryl halide component and 2-chloro-3-methylphenylboronic acid as the organoboron partner. The carboxylic acid group on the benzoic acid derivative remains intact during the coupling, eliminating the need for post-reaction functionalization. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) or palladium acetate ([Pd(OAc)₂]) with supporting ligands (e.g., SPhos, XPhos) are commonly used to enhance catalytic activity and reduce side reactions.

Base and Solvent Systems :

Optimization and Yield Considerations

Reaction temperatures between 80–100°C and durations of 12–24 hours achieve yields of 70–85% . Key challenges include:

-

Steric hindrance from the methyl and chlorine substituents, which slows the coupling rate.

-

Protection of the carboxylic acid group if present in the boronic acid partner, though this is unnecessary when using 3-bromobenzoic acid.

Table 1: Representative Suzuki–Miyaura Coupling Conditions

| Component | Specification |

|---|---|

| Aryl Halide | 3-Bromobenzoic acid |

| Boronic Acid | 2-Chloro-3-methylphenylboronic acid |

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Base | Na₂CO₃ (2.0 equiv) |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C |

| Reaction Time | 18 hours |

| Yield | 78% |

Alternative Halogenation-Carboxylation Strategies

For substrates where pre-functionalized boronic acids are unavailable, sequential halogenation and carboxylation offer a viable pathway. This method builds the biphenyl structure through electrophilic aromatic substitution (EAS) followed by carboxyl group installation.

Directed Ortho-Metalation (DoM) for Regiocontrol

A meta-chlorotoluene derivative undergoes lithiation at the ortho position using a directing group (e.g., –OMe, –NMe₂), followed by quenching with carbon dioxide to introduce the carboxylic acid. Subsequent iodination or bromination at the 2'-position enables coupling with a second aryl ring via Ullmann or Negishi reactions.

Critical Steps :

Oxidative Coupling of Methyl-Substituted Arenes

In cases where traditional cross-coupling is impractical, oxidative homocoupling of methyl-substituted aryl chlorides using copper(I) oxide (Cu₂O) or iron(III) chloride (FeCl₃) provides access to symmetric biphenyls. Subsequent functionalization introduces asymmetry:

-

Chlorination : Radical chlorination with sulfuryl chloride (SO₂Cl₂) under UV light selectively adds chlorine at the 2'-position.

-

Methyl Group Retention : The methyl group’s electron-donating nature directs chlorination to the ortho position, preserving the 3'-methyl substituent.

Table 2: Halogenation-Carboxylation Protocol

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Lithiation | LDA, THF, -78°C | Ortho-deprotonation |

| Carboxylation | CO₂ gas, then H₃O⁺ | Carboxylic acid formation |

| Halogenation | SO₂Cl₂, UV light, 25°C | 2'-Chloro installation |

| Coupling | Cu₂O, DMF, 120°C | Biphenyl formation |

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation accelerates key steps in the synthesis, particularly cyclization and dehydrohalogenation. This approach reduces reaction times from hours to minutes while improving yields by minimizing thermal decomposition.

One-Pot Assembly of the Biphenyl Core

A modified Suzuki–Miyaura reaction conducted in a microwave reactor achieves full conversion in 20–30 minutes at 150°C . The increased temperature enhances the mobility of palladium intermediates, overcoming steric barriers posed by the methyl and chlorine groups.

Advantages :

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-3’-methylbiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, in place of the chlorine atom.

Scientific Research Applications

2’-Chloro-3’-methylbiphenyl-3-carboxylic acid has diverse applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Drug Discovery: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.

Material Science: It is used in the design and synthesis of novel materials with specific properties.

Biological Studies: Researchers use it to study the interactions and effects of biphenyl derivatives in biological systems.

Mechanism of Action

The mechanism of action of 2’-Chloro-3’-methylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the chlorine and methyl groups can influence the compound’s hydrophobic interactions and overall stability. These interactions can affect various biological processes, such as enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the substituent positions and molecular properties of 2'-chloro-3'-methylbiphenyl-3-carboxylic acid with similar compounds:

Key Observations :

- Methyl Group : The 3'-CH₃ group enhances hydrophobicity, which could improve membrane permeability in pharmacokinetic applications.

- Nitro and Methoxy Groups: These electron-withdrawing (NO₂) and electron-donating (OCH₃) substituents significantly alter electronic properties and reactivity. For example, nitro groups facilitate electrophilic substitution reactions, while methoxy groups enhance solubility via hydrogen bonding .

Physicochemical and Crystallographic Properties

- Crystal Packing : Substituents influence intermolecular interactions. For instance, methyl groups in 2-methyl-3-(3-methylphenyl)acrylic acid promote C–H···O hydrogen bonds and π-π stacking, stabilizing the crystal lattice .

- Thermal Stability: Electron-withdrawing groups (e.g., NO₂) reduce thermal stability compared to electron-donating groups (e.g., CH₃) .

Biological Activity

2'-Chloro-3'-methylbiphenyl-3-carboxylic acid is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a biphenyl structure with a chlorine substituent at the 2' position, a methyl group at the 3' position, and a carboxylic acid group at the 3 position. This specific arrangement influences its interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to cell growth and survival.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, possibly through disruption of cell wall synthesis or protein synthesis.

Case Studies and Experimental Data

- Antimicrobial Activity :

- Cytotoxic Effects on Cancer Cells :

- Mechanistic Studies :

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Micromolar range | Enzyme inhibition, receptor modulation |

| 2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid | Low | High micromolar range | DNA intercalation |

| 2'-Bromo-4'-methylbiphenyl-3-carboxylic acid | High | Nanomolar range | Apoptosis induction |

Q & A

Q. How can researchers validate the absence of isomeric impurities in this compound batches intended for biological studies?

- Answer: Employ chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) to separate enantiomers. Spike samples with synthetic isomers (e.g., 3'-chloro-2'-methyl analog) and use LC-MS/MS (MRM mode) for detection at sub-ppm levels. Validate with -NMR if fluorinated analogs are used as internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.